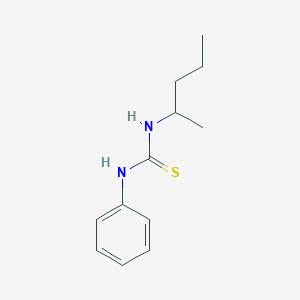![molecular formula C15H27N3O4S B4119550 1-isobutyl-4-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4119550.png)
1-isobutyl-4-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]carbonyl}pyrrolidin-2-one
説明
1-isobutyl-4-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]carbonyl}pyrrolidin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as IMD-1041 and belongs to the class of pyrrolidin-2-one compounds.
作用機序
The mechanism of action of IMD-1041 involves the inhibition of the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting their activity, IMD-1041 increases the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and improved mood.
Biochemical and Physiological Effects:
IMD-1041 has been found to exhibit several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been found to exhibit antidepressant and anxiolytic effects, indicating its potential as a therapeutic agent for the treatment of mood disorders.
実験室実験の利点と制限
The advantages of using IMD-1041 in lab experiments include its ability to selectively target specific enzymes involved in various physiological and biochemical processes. It also exhibits good pharmacokinetic properties, making it suitable for use in in vivo studies. The limitations of using IMD-1041 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
For the study of IMD-1041 include its potential applications in the development of therapeutic agents for the treatment of mood disorders, cognitive impairment, and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans and to identify potential drug interactions. Additionally, the development of new synthetic methods for IMD-1041 and related compounds may lead to the discovery of new therapeutic agents with improved pharmacological properties.
科学的研究の応用
IMD-1041 has been studied extensively for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological and biochemical processes and are potential targets for the development of therapeutic agents.
特性
IUPAC Name |
1-(2-methylpropyl)-4-(4-methylsulfonyl-1,4-diazepane-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-12(2)10-17-11-13(9-14(17)19)15(20)16-5-4-6-18(8-7-16)23(3,21)22/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCUIYWJOKIJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)N2CCCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-4-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]carbonyl}pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B4119469.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B4119475.png)
![3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4119482.png)

![2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4119493.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119506.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4119509.png)
![3-isopropyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4119517.png)

![ethyl 5-benzyl-2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119539.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4119544.png)
![2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4119559.png)
![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate](/img/structure/B4119575.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4119582.png)